1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Description
Properties
IUPAC Name |
1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXYSMSAOEZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a trifluoromethyl group, which enhances its biological activity and solubility. The presence of the amino group allows it to participate in various chemical reactions, making it a versatile building block in drug design and synthesis.
Medicinal Chemistry Applications
- Pharmacophore Development : The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol an attractive candidate for developing new pharmaceuticals. Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity against various targets, including enzymes and receptors .
- Drug Design : This compound has been investigated for its potential as a modulator of multi-drug resistance in cancer therapy. Its structural analogs have been shown to inhibit cytosolic phospholipase A2α, which plays a role in inflammatory processes and cancer progression .
- FDA-approved Drugs : The compound's structural characteristics align with those found in several FDA-approved drugs that contain trifluoromethyl groups, suggesting its potential utility in similar therapeutic areas .
Biochemical Applications
- Buffering Agent : this compound serves as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels between 6 and 8.5, which is crucial for optimal cellular function during experiments .
- Cell Culture Studies : The compound is utilized in various cell culture studies due to its ability to stabilize pH without interfering with cellular processes. This property makes it suitable for experiments involving enzyme assays and cellular metabolism studies .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(a) Amino Group Modifications
- Dibenzylamino (BC1618): Increases steric bulk and lipophilicity, improving AMPK activation potency (86% yield, 98.66% purity) .
- Isopropylamino (Metoprolol): Critical for β1-adrenergic receptor selectivity; the 2-methoxyethyl phenoxy group further optimizes pharmacokinetics .
(b) Phenoxy Substituents
- Trifluoromethyl (target compound, BC1618) : Improves membrane permeability and resistance to oxidative metabolism .
- Bromine/chlorine (CHJ04093, compound 7 in ) : Enhances halogen bonding with targets like Sphk1, increasing inhibitory activity .
- Bulky alkyl groups (IMB-H12) : Disrupt fungal biofilm adhesion by reducing cell surface hydrophobicity .
Biological Activity
1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula: C12H14F3NO3
- Molecular Weight: Approximately 273.24 g/mol
- Structure: The compound features an amino group, a phenoxy moiety, and a propanol backbone, with a trifluoromethyl group enhancing its lipophilicity and biological activity.
The trifluoromethyl group in this compound significantly influences its biological activity. This modification enhances hydrophobic interactions, leading to improved binding affinities with various biological targets compared to non-fluorinated analogs.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Studies indicate that compounds containing trifluoromethyl groups can inhibit enzymes such as phospholipase A2, which is crucial in lipid metabolism and cell signaling pathways .
- Modulation of Drug Resistance: Ongoing research suggests that this compound may act as a modulator in multi-drug resistance mechanisms, particularly in cancer treatment contexts, by altering the pharmacokinetics of other therapeutic agents.
Biological Activity and Applications
This compound exhibits various biological activities, including:
- Anticancer Effects: Research has shown that the compound can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.
- Neuropharmacological Effects: The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The presence of the trifluoromethyl group distinguishes this compound from structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 1-Amino-3-(4-propoxyphenoxy)propan-2-ol | Contains a propoxy group; less hydrophobic. |
| 1-Amino-3-(4-methoxyphenoxy)propan-2-ol | Has a methoxy group; lacks the trifluoromethyl's electron-withdrawing properties. |
| 1-Amino-3-(phenoxy)propan-2-ol | Lacks any substituents on the phenyl ring; less complex structure. |
Preparation Methods
Synthesis of 3-Methylamino-1-phenyl-1-propanol Intermediate
This intermediate is a direct precursor to the target compound and is synthesized via the following steps:
- Claisen Condensation: Acetophenone undergoes Claisen condensation with ethyl formate to produce benzoylacetaldehyde sodium salt.
- Condensation with Methylamine Hydrochloride: The benzoylacetaldehyde sodium salt reacts with methylamine hydrochloride to form 1-phenyl-3-methylamino-2-propen-1-one.
- Reduction: The α,β-unsaturated ketone (1-phenyl-3-methylamino-2-propen-1-one) is reduced using sodium borohydride in glacial acetic acid at controlled temperatures (1–15 °C), yielding 3-methylamino-1-phenyl-1-propanol.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Claisen Condensation | Acetophenone + Ethyl formate, base | Formation of benzoylacetaldehyde sodium salt |
| Condensation | Benzoylacetaldehyde sodium salt + Methylamine HCl | Precipitate formation, filtered and dried |
| Reduction | Sodium borohydride (21 mmol) in glacial acetic acid, 1–15 °C | Efficient conversion to amino alcohol |
Post-reduction, the reaction mixture is neutralized with sodium hydroxide (~240 mmol), and the product is extracted with ethyl acetate. The solvent is evaporated to isolate the intermediate.
Introduction of the 4-(Trifluoromethyl)phenoxy Group
The key step involves nucleophilic aromatic substitution of the 3-methylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride:
- The amino alcohol reacts with 4-chlorobenzotrifluoride in the presence of sodium borohydride in dimethyl sulfoxide (DMSO).
- This reaction yields the fluoxetine free base, which is subsequently converted into the hydrochloride salt by treatment with hydrochloric acid in ether.
This step is critical for introducing the trifluoromethyl phenoxy moiety, which imparts the pharmacological activity to the molecule.
Alternative Methods and Challenges
Protective Group Strategies
Some synthetic routes employ protective groups on the amino functionality to prevent side reactions during arylation. However, these methods involve:
Use of Expensive and Hazardous Starting Materials
- 4-(Trifluoromethyl)phenol and its derivatives are expensive and pose health hazards.
- Efforts to minimize the use or find alternative reagents are ongoing to improve process safety and cost-effectiveness.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Remarks |
|---|---|---|---|
| 1 | Claisen condensation | Acetophenone + Ethyl formate, base | Formation of benzoylacetaldehyde salt |
| 2 | Condensation with methylamine hydrochloride | Benzoylacetaldehyde sodium salt + Methylamine HCl | Precipitate isolation |
| 3 | Reduction of α,β-unsaturated ketone | Sodium borohydride, glacial acetic acid, 1–15 °C | Formation of 3-methylamino-1-phenyl-1-propanol |
| 4 | Nucleophilic aromatic substitution with aryl halide | 4-Chlorobenzotrifluoride + Sodium borohydride, DMSO | Formation of fluoxetine free base |
| 5 | Conversion to hydrochloride salt | HCl in ether | Final product isolation |
| 6 | Purification | Silica column chromatography (if needed) | To remove impurities and by-products |
Research Findings and Process Optimization
- The reduction step using sodium borohydride in acidic media is efficient and provides good yields of the amino alcohol intermediate.
- Temperature control during reduction (1–15 °C) is crucial to avoid side reactions and decomposition.
- The nucleophilic aromatic substitution is facilitated by the electron-withdrawing trifluoromethyl group, enhancing reactivity.
- Avoiding protective groups reduces the number of synthetic steps and waste, improving overall process economy.
- Extraction and purification steps are optimized to maximize product purity while minimizing solvent use.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoromethoxy group (δ ~60 ppm for CF₃O in ¹³C) and the amino-propanol backbone .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₀H₁₁F₃NO₂: 234.08 g/mol) and fragmentation patterns.
- Chiral chromatography : Use columns like Chiralpak® AD-H to resolve enantiomers and quantify purity .
How does the trifluoromethoxy substituent influence binding affinity to biological targets?
Advanced
The trifluoromethoxy group enhances:
- Lipophilicity : Improves membrane permeability (logP ~2.5 predicted).
- Electron-withdrawing effects : Stabilizes interactions with aromatic residues in enzyme active sites (e.g., π-π stacking or dipole interactions).
- Metabolic stability : Reduces oxidative metabolism compared to methoxy groups.
Methodology: Perform competitive binding assays (e.g., SPR or ITC) comparing analogs with/without CF₃O to quantify affinity changes .
How to design a comparative study evaluating bioactivity against structural analogs?
Advanced
Step 1 : Select analogs from structural databases (e.g., Table 1 in ):
| Compound | Substituent Variation | Key Feature |
|---|---|---|
| (1S,2R)-Analog | 5-Cl-3-F substitution | Halogenated phenyl |
| 1-(3-Amino-2-CF₃-phenyl)-2-one | Amino-ketone hybrid | Trifluoromethyl + amino group |
Step 2 : Standardize assays (e.g., IC₅₀ in enzyme inhibition, cytotoxicity in HEK293 cells).
Step 3 : Use QSAR modeling to correlate substituent effects (e.g., Hammett σ values) with activity .
What are the implications of stereochemical configuration on pharmacological activity?
Q. Advanced
- (R)- vs. (S)-enantiomers : Differential binding to chiral targets (e.g., GPCRs or kinases). For example, (R)-enantiomers may show 10-fold higher affinity due to optimal spatial alignment with hydrophobic pockets .
- Methodology: Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and test in vitro/in vivo. Use X-ray crystallography to resolve binding modes .
How to resolve contradictions in reported IC₅₀ values across enzyme inhibition studies?
Advanced
Contradictions may arise from:
- Assay conditions (pH, ionic strength, co-factors).
- Enzyme isoforms (e.g., CYP3A4 vs. CYP2D6).
- Resolution strategy:
- Replicate studies under standardized conditions (e.g., 37°C, pH 7.4).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of substrate conversion .
What in silico methods predict ADMET properties for this compound?
Q. Advanced
- ADMET Prediction :
- SwissADME : Estimate solubility (LogS), BBB permeability, and CYP inhibition.
- Protox-II : Predict toxicity (e.g., LD₅₀ in rodents).
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., PDB: 4LDE) and optimize substituents .
What synthetic intermediates are critical for multi-step synthesis?
Basic
Key intermediates include:
- 4-(Trifluoromethoxy)phenol : For ether formation via nucleophilic substitution.
- Epichlorohydrin : To construct the propan-2-ol backbone.
- Boc-protected amine : For selective deprotection in final steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
